molecular formula C11H12Cl2N2O B12219670 (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride

(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B12219670
M. Wt: 259.13 g/mol
InChI Key: PKNSABMUHJBPRP-UHFFFAOYSA-N
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Description

(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This particular compound features a chlorobenzyl group attached to the imidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature to moderate temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the imidazole ring or the chlorobenzyl group, potentially altering the compound’s biological activity.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-chlorobenzyl)-1H-imidazol-2-carboxylic acid.

    Reduction: Formation of 1-(4-chlorobenzyl)-1H-imidazol-2-yl)methane.

    Substitution: Formation of 1-(4-substituted benzyl)-1H-imidazol-2-yl)methanol derivatives.

Scientific Research Applications

(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The imidazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity.

Comparison with Similar Compounds

  • (1-(4-Methylbenzyl)-1H-imidazol-2-yl)methanol hydrochloride
  • (1-(4-Fluorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride
  • (1-(4-Bromobenzyl)-1H-imidazol-2-yl)methanol hydrochloride

Uniqueness: The presence of the chlorine atom in (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol hydrochloride can significantly influence its chemical reactivity and biological activity compared to its analogs. Chlorine atoms can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C11H11ClN2O.ClH/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15;/h1-6,15H,7-8H2;1H

InChI Key

PKNSABMUHJBPRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2CO)Cl.Cl

Origin of Product

United States

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